Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate
Description
Methyl 4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoate (CAS: 1628466-33-0) is a bicyclic sulfonyl benzoate ester characterized by a rigid 6-azabicyclo[3.2.1]octane core substituted with three methyl groups. The sulfonyl bridge connects the bicyclic amine to a para-methoxycarbonylbenzene moiety, conferring unique steric and electronic properties.
Properties
IUPAC Name |
methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-17(2)9-14-10-18(3,11-17)12-19(14)24(21,22)15-7-5-13(6-8-15)16(20)23-4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDWKEXZMMAUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sulfonylation of Azabicyclo[3.2.1]octane Amine
Step 1 : Synthesis of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Prepared via Mannich reaction using tropinone derivatives, followed by reductive alkylation with methyl groups.
- Reagents : Tropinone, methyl iodide, sodium borohydride.
- Conditions : THF, reflux (12–16 h).
Step 2 : Sulfonylation with 4-(Chlorosulfonyl)benzoic Acid
- The amine reacts with 4-(chlorosulfonyl)benzoic acid in the presence of a base (e.g., triethylamine).
- Reaction :
$$
\text{Azabicycloamine} + \text{ClSO}2\text{C}6\text{H}4\text{COOH} \xrightarrow{\text{Et}3\text{N}} \text{Azabicyclo-sulfonylbenzoic acid}
$$ - Conditions : Dichloromethane (DCM), 0°C to room temperature (RT), 4–6 h.
Step 3 : Esterification to Methyl Ester
- The carboxylic acid is esterified using methanol and a catalytic acid (e.g., H$$2$$SO$$4$$).
- Conditions : Methanol, reflux (6–8 h).
Route 2: Direct Coupling of Preformed Sulfonyl Chloride
- Step 1 : Preparation of Methyl 4-(Chlorosulfonyl)benzoate
- Step 2 : Amine-Sulfonyl Coupling
- React 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with methyl 4-(chlorosulfonyl)benzoate under basic conditions.
- Yield : ~65–75% (estimated from analogous reactions).
Optimization and Challenges
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Reaction Time | 20–24 h (total) | 12–16 h (total) |
| Purification | Column chromatography (SiO$$_2$$) | Recrystallization (EtOAc/hexane) |
| Key Side Reaction | Over-sulfonylation | Ester hydrolysis |
| Scalability | Moderate (mg–g scale) | High (multi-gram scale) |
Analytical Data (Representative Example)
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.10 (d, J = 8.4 Hz, 2H, Ar–H), 7.95 (d, J = 8.4 Hz, 2H, Ar–H), 3.95 (s, 3H, OCH$$3$$), 3.30–3.10 (m, 2H, bridgehead H), 2.85 (s, 6H, N–CH$$3$$), 1.90–1.60 (m, 4H, bicyclic CH$$2$$), 1.45 (s, 6H, C–CH$$_3$$).
- MS (ESI+) : m/z 409.2 [M+H]$$^+$$.
Critical Notes
- Protecting Groups : Tertiary amines in the azabicyclo framework may require Boc protection during sulfonylation to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but may complicate purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs with 6-Azabicyclo[3.2.1]octane Moieties
Key Compounds :
- 8j, 8k, 8l (): Methanone derivatives featuring 6-azabicyclo[3.2.1]octane linked to aromatic or fluorinated aryl groups.
- BA97689 (): Methyl 3-[4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamido]-1-benzothiophene-2-carboxylate (CAS: 397289-51-9).
- 899378-72-4 (): 1,3,3-Trimethyl-6-[(phenylmethyl)sulfonyl]-6-azabicyclo[3.2.1]octane.
Structural and Functional Differences :
Analysis :
- The target compound’s sulfonyl benzoate group distinguishes it from methanone analogs (8j/8k/8l), which are optimized for radioligand development due to their fluorinated aryl groups .
- BA97689 incorporates a benzothiophene carboxylate, increasing molecular weight and complexity, which may enhance binding affinity but reduce bioavailability compared to the target compound .
Sulfonyl Benzoate Esters in Pesticides
- Metsulfuron methyl ester: Herbicide with a triazinylamino group.
- Tribenuron methyl ester : Sulfonylurea herbicide.
Comparison :
| Parameter | Target Compound | Metsulfuron Methyl Ester | Tribenuron Methyl Ester |
|---|---|---|---|
| Core Structure | Azabicyclo + benzoate | Triazinylamino + benzoate | Pyrimidinyloxy + benzoate |
| Molecular Weight | ~307.45 | 381.37 | 395.39 |
| Bioactivity | Potential CNS activity | Acetolactate synthase inhibitor | Acetolactate synthase inhibitor |
| Application | Research compound | Agricultural herbicide | Agricultural herbicide |
Analysis :
Diazabicyclo Analogs in Pharmaceuticals
Key Compound: Avibactam tomilopil (): Ethyl 3-[(({[(1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl]oxy}sulfonyl)oxy]-2,2-dimethylpropanoate.
Comparison :
| Parameter | Target Compound | Avibactam Tomilopil |
|---|---|---|
| Core Structure | 6-Azabicyclo[3.2.1]octane | 1,6-Diazabicyclo[3.2.1]octane |
| Functional Groups | Sulfonyl benzoate | Carbamoyl, sulfonyloxy |
| Application | Undefined (research) | β-lactamase inhibitor |
| Molecular Weight | ~307.45 | 393.41 |
Analysis :
- Avibactam tomilopil’s diazabicyclo core and carbamoyl group are critical for β-lactamase inhibition, while the target compound’s trimethyl groups and benzoate ester suggest divergent pharmacokinetics, possibly favoring blood-brain barrier penetration .
Biological Activity
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate (CAS Number: 1628466-33-0) is a complex organic compound notable for its unique bicyclic structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H25NO4S
- Molecular Weight : 351.46 g/mol
- IUPAC Name : Methyl 4-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-sulfonyl}benzoate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's bicyclic structure allows it to fit into various biological receptors, modulating their activity and influencing several biochemical pathways.
Key Mechanisms:
- Receptor Interaction : The compound binds to neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions such as proliferation and apoptosis.
- Oxidative Stress Response : Similar compounds have been shown to modulate oxidative stress responses, which can be crucial in cancer and neurodegenerative diseases.
Biological Activity
Research indicates that derivatives of the bicyclic framework exhibit a range of biological activities:
Antihypertensive Effects
Studies on related compounds derived from 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have demonstrated moderate hypotensive activity in animal models . This suggests potential applications in treating hypertension.
Neuroprotective Properties
The compound's interaction with neurotransmitter systems may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative conditions .
Antiarrhythmic Activity
Research has indicated that structurally related compounds exhibit antiarrhythmic properties in animal models . This suggests potential therapeutic applications for cardiac arrhythmias.
Case Studies and Research Findings
A variety of studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated hypotensive effects in rats with derivatives showing antiarrhythmic activity in mice models. |
| Investigated the mechanism of action revealing interactions with specific molecular targets affecting heart rate and neurotransmission. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoate and its analogs?
- Answer : The compound can be synthesized via sulfonylation reactions between the bicyclic amine and activated benzoate derivatives. For example, coupling 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane with methyl 4-(chlorosulfonyl)benzoate under basic conditions (e.g., triethylamine) yields the target compound. Structural analogs often employ nucleophilic substitution or Suzuki-Miyaura cross-coupling for aryl modifications . Characterization typically involves / NMR, HRMS, and HPLC to confirm purity and regiochemistry.
Q. How is the bicyclic core of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane structurally characterized?
- Answer : X-ray crystallography and NOESY NMR are critical for resolving stereochemistry. The bicyclo[3.2.1]octane system exhibits distinct dihedral angles (e.g., 45–60° between bridgehead carbons), which influence conformational stability. Computational methods (DFT) can predict torsional strain and guide synthetic optimization .
Q. What preliminary biological screening assays are suitable for this compound?
- Answer : Initial screens include:
- Enzyme inhibition : Testing against sulfotransferases or proteases due to the sulfonyl group.
- Receptor binding : Radioligand displacement assays (e.g., V1a vasopressin receptors) using -labeled analogs for PET imaging .
- Antimicrobial activity : Disk diffusion or MIC assays, though structural analogs show variable efficacy depending on substituents .
Advanced Research Questions
Q. How do structural modifications to the benzoate or bicyclic moiety influence pharmacological activity?
- Answer :
- Bicyclic substituents : Adding methyl groups at the 1,3,3-positions enhances lipophilicity and CNS penetration but may reduce aqueous solubility. For example, 6,7-dimethyl analogs exhibit improved analgesic activity but higher toxicity .
- Benzoate modifications : Electron-withdrawing groups (e.g., fluoro, nitro) at the 4-position increase sulfonamide stability but may reduce receptor affinity. Methyl ester hydrolysis to the carboxylic acid derivative (e.g., 3-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid) alters pharmacokinetics .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Answer : Discrepancies often arise from stereochemical variations or assay conditions. For example:
- Stereochemistry : The (+)-enantiomer of 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives shows 10-fold higher analgesic activity than the (-)-form, confirmed by X-ray and CD spectroscopy .
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) when comparing antimicrobial data from pyridine derivatives (MIC = 2–64 µg/mL) versus bicyclic sulfonamides .
Q. How can synthetic challenges in scaling up this compound be addressed?
- Answer : Key challenges include:
- Low yields in sulfonylation : Optimize reaction stoichiometry (e.g., 1.2:1 sulfonyl chloride:bicyclic amine) and use phase-transfer catalysts.
- Purification difficulties : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or recrystallization from ethanol/water .
Methodological Considerations
Q. What computational tools predict the metabolic stability of this compound?
- Answer : Use in silico platforms like ADMET Predictor™ or Schrödinger’s QikProp to estimate:
- Ester hydrolysis rates : Correlate with electronic parameters (Hammett σ values) of the benzoate substituents.
- CYP450 interactions : The bicyclic amine may inhibit CYP3A4; docking studies with PDB structures (e.g., 4D75) validate these risks .
Q. How are stereochemical effects on receptor binding quantified?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
